molecular formula C7H7CdCl2N B14292652 Cadmium;3,4-dichloro-2-ethylpyridine CAS No. 116086-43-2

Cadmium;3,4-dichloro-2-ethylpyridine

Cat. No.: B14292652
CAS No.: 116086-43-2
M. Wt: 288.45 g/mol
InChI Key: UYOOYUNHTQQJLN-UHFFFAOYSA-N
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Description

Cadmium;3,4-dichloro-2-ethylpyridine is a coordination complex where cadmium ions are likely bound to a pyridine-derived ligand substituted with chlorine and ethyl groups. For instance, substituted pyridines such as 2-chloro-4-iodo-3-methylpyridine () and 3,6-dichloropyridine-2-carboxylic acid () highlight the prevalence of halogen and alkyl modifications in pyridine chemistry. These substitutions influence electronic properties, solubility, and metal-binding affinity, which are critical for applications in catalysis, materials science, or pharmaceuticals .

Properties

CAS No.

116086-43-2

Molecular Formula

C7H7CdCl2N

Molecular Weight

288.45 g/mol

IUPAC Name

cadmium;3,4-dichloro-2-ethylpyridine

InChI

InChI=1S/C7H7Cl2N.Cd/c1-2-6-7(9)5(8)3-4-10-6;/h3-4H,2H2,1H3;

InChI Key

UYOOYUNHTQQJLN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CC(=C1Cl)Cl.[Cd]

Origin of Product

United States

Preparation Methods

The synthesis of Cadmium;3,4-dichloro-2-ethylpyridine typically involves the reaction of cadmium salts with 3,4-dichloro-2-ethylpyridine under controlled conditions. One common method is the reaction of cadmium chloride with 3,4-dichloro-2-ethylpyridine in an organic solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete reaction and formation of the desired product .

Chemical Reactions Analysis

Cadmium;3,4-dichloro-2-ethylpyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Cadmium;3,4-dichloro-2-ethylpyridine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: The compound can be used in studies involving cadmium’s biological effects and interactions with organic molecules.

    Medicine: Research into potential therapeutic applications, although limited due to cadmium’s toxicity.

    Industry: Used in the development of materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of Cadmium;3,4-dichloro-2-ethylpyridine involves the interaction of cadmium ions with biological molecules. Cadmium can bind to proteins and enzymes, disrupting their normal function. The 3,4-dichloro-2-ethylpyridine moiety can interact with cellular components, potentially leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Cadmium;3,4-dichloro-2-ethylpyridine with related pyridine derivatives based on substituent effects, physicochemical properties, and spectroscopic data inferred from the evidence.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm)
This compound* Not specified ~350–450 (estimated) Cl⁻, C₂H₅, pyridine ring Not reported Not available
3,6-Dichloropyridine-2-carboxylic acid C₆H₃Cl₂NO₂ 192.0 Cl⁻, COOH Not reported Not provided ()
2-Chloro-4-iodo-3-methylpyridine C₆H₅ClIN 269.47 Cl⁻, I⁻, CH₃ Not reported Not provided ()
3-Piperidinopyridine C₁₀H₁₄N₂ 162.24 Piperidine, pyridine Liquid at RT 6.9–7.1 (Harom), 7.8–8.2 (Harom)
2-Methoxy-3-(4-morpholyl)pyridine C₁₀H₁₄N₂O₂ 194.24 OCH₃, morpholine Liquid at RT 6.5–6.7 (Harom), 7.1–7.3 (Harom)

*Estimated properties based on ligand analogs.

Key Observations:

Substituent Effects: Chlorine Groups: Chlorine atoms increase molecular weight and electronegativity, enhancing metal-binding capacity (e.g., cadmium coordination) compared to non-halogenated pyridines . Ethyl vs. Amino vs. Carboxylic Acid Groups: Amino-substituted pyridines (e.g., 2-aminopyridines in ) exhibit basicity and hydrogen-bonding capability, whereas carboxylic acid derivatives () are acidic and polar .

Spectroscopic Trends :

  • ¹H NMR : Aromatic protons in substituted pyridines typically resonate between δ 6.5–8.2 ppm, influenced by electron-withdrawing groups (e.g., Cl⁻) that deshield adjacent protons .
  • 13C NMR : Pyridine ring carbons appear between δ 116–156 ppm, with downfield shifts observed for carbons adjacent to electronegative substituents .

Thermal Stability :

  • Pyridine derivatives with multiple chloro groups (e.g., 3,6-dichloropyridine-2-carboxylic acid) often exhibit higher melting points due to increased intermolecular forces, though specific data for the cadmium complex is lacking .

Research Findings and Limitations

  • Coordination complexes typically involve refluxing metal salts with ligands in polar solvents, a method inferred from analogous syntheses .
  • Analytical Challenges : highlights advanced techniques (e.g., ICP-MS) for cadmium detection, which would be critical for quantifying this compound in biological or environmental matrices .

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